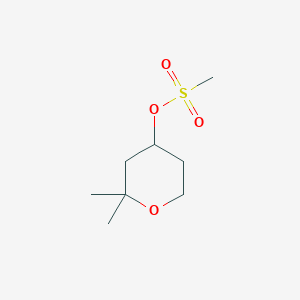

2,2-dimethyloxan-4-yl methanesulfonate

Beschreibung

Contextualization of Methanesulfonate (B1217627) Esters as Activated Leaving Groups in Organic Chemistry

In the realm of organic reactions, the efficiency of a nucleophilic substitution or elimination reaction is often dictated by the nature of the leaving group. Alcohols, being poor leaving groups due to the strong basicity of the hydroxide (B78521) ion, are often converted into more reactive species to facilitate these transformations. periodicchemistry.com One of the most effective strategies is their conversion to sulfonate esters, with methanesulfonate (mesylate) esters being a prominent example. periodicchemistry.compearson.comyoutube.com

The methanesulfonate group is an excellent leaving group because its corresponding anion, the methanesulfonate ion, is a very weak base, stabilized by resonance. This stability makes the departure of the leaving group energetically favorable. The conversion of an alcohol to a methanesulfonate is typically achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base. periodicchemistry.com This process transforms the hydroxyl group into a reactive site, poised for displacement by a wide range of nucleophiles in SN2 reactions or for participation in elimination reactions. libretexts.org The reactivity of methanesulfonates is comparable to that of alkyl halides, making them indispensable tools for synthetic chemists. periodicchemistry.com

Significance of Substituted Oxane (Tetrahydropyran) Scaffolds in Synthetic Methodologies

The oxane, or tetrahydropyran (B127337), ring is a privileged scaffold found in a vast array of natural products and biologically active molecules. nih.gov Its prevalence underscores the importance of developing synthetic methodologies for the construction and functionalization of this heterocyclic system. organic-chemistry.org Substituted oxanes can influence the physicochemical properties of a molecule, such as its conformation, lipophilicity, and metabolic stability.

The introduction of substituents onto the oxane ring allows for the precise tuning of these properties. For instance, the gem-dimethyl group at the 2-position of 2,2-dimethyloxan-4-yl methanesulfonate can induce a specific chair conformation of the ring and provide steric hindrance that can influence the stereochemical outcome of subsequent reactions. The development of methods to synthesize variously substituted oxanes is an active area of research, with applications ranging from medicinal chemistry to materials science. researchgate.netacs.org

Research Landscape of Cyclic Ether Derivatives and Their Chemical Transformations

Cyclic ethers, encompassing a range of ring sizes from epoxides to larger macrocycles, are a cornerstone of organic chemistry. libretexts.org Their chemical transformations are diverse and have been extensively studied. acs.org Smaller rings, like epoxides (oxiranes) and oxetanes, are highly strained and readily undergo ring-opening reactions, making them versatile synthetic intermediates. nih.govlibretexts.org

Larger, less strained rings like oxanes (tetrahydropyrans) are more stable but can be strategically activated for further functionalization. acs.org Research in this area focuses on developing new catalytic systems and reaction conditions to achieve selective transformations of cyclic ethers. This includes C-H functionalization, ring-opening, ring-rearrangement, and the introduction of functional groups at specific positions on the ether ring. acs.org These advancements enable the synthesis of complex molecules with greater efficiency and control. organic-chemistry.org

Scope and Objectives of Advanced Research on 2,2-Dimethyloxan-4-yl Methanesulfonate

While specific research on 2,2-dimethyloxan-4-yl methanesulfonate is not extensively documented in publicly available literature, its structure suggests clear objectives for advanced research. The primary focus of such research would be to utilize this compound as a key intermediate in the synthesis of more complex molecules.

The key objectives would likely include:

Exploration of Nucleophilic Substitution Reactions: Investigating the reaction of 2,2-dimethyloxan-4-yl methanesulfonate with a variety of nucleophiles (e.g., amines, azides, cyanides, alkoxides) to synthesize a library of 4-substituted-2,2-dimethyloxanes. The stereochemical outcome of these reactions, particularly whether they proceed with inversion of configuration (SN2) or retention/racemization (SN1), would be of significant interest.

Investigation of Elimination Reactions: Studying the conditions that favor E2 elimination to form 2,2-dimethyl-3,4-dihydro-2H-pyran. This would involve the use of non-nucleophilic bases and exploring the regioselectivity of the elimination.

Application in the Synthesis of Target Molecules: Employing 2,2-dimethyloxan-4-yl methanesulfonate as a building block in the total synthesis of natural products or the preparation of analogues of biologically active compounds containing the 2,2-dimethyloxane (B1655363) motif.

Conformational Analysis: Studying how the gem-dimethyl group at the 2-position influences the chair conformation of the oxane ring and how this, in turn, affects the reactivity of the methanesulfonate at the 4-position.

Illustrative Data Table: Expected Reactivity of 2,2-Dimethyloxan-4-yl Methanesulfonate

| Reagent/Condition | Expected Reaction Type | Potential Product(s) |

| Sodium Azide (B81097) (NaN₃) in DMF | SN2 | 4-azido-2,2-dimethyloxane |

| Sodium Cyanide (NaCN) in DMSO | SN2 | 2,2-dimethyloxane-4-carbonitrile |

| Sodium Methoxide (NaOMe) in MeOH | SN2 / E2 | 4-methoxy-2,2-dimethyloxane / 2,2-dimethyl-3,4-dihydro-2H-pyran |

| Potassium tert-butoxide (t-BuOK) in t-BuOH | E2 | 2,2-dimethyl-3,4-dihydro-2H-pyran |

Illustrative Data Table: Potential Spectroscopic Data for 2,2-Dimethyloxan-4-yl Methanesulfonate

| Spectroscopic Technique | Expected Key Signals |

| ¹H NMR | Singlet for the methanesulfonate methyl group (~3.0 ppm), singlets for the two gem-dimethyl groups, multiplet for the proton at C4 (downfield shift due to the electronegative mesyloxy group). |

| ¹³C NMR | Signal for the methanesulfonate methyl carbon, signals for the gem-dimethyl carbons, signal for C4 (downfield shift), and other oxane ring carbon signals. |

| IR Spectroscopy | Strong S=O stretching bands (~1350 cm⁻¹ and ~1175 cm⁻¹), C-O stretching bands. |

| Mass Spectrometry | Molecular ion peak (if observable), fragmentation pattern corresponding to the loss of the methanesulfonate group. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,2-dimethyloxan-4-yl) methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4S/c1-8(2)6-7(4-5-11-8)12-13(3,9)10/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTGZWGUTJDDBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)OS(=O)(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2,2 Dimethyloxan 4 Yl Methanesulfonate

Nucleophilic Substitution Reactions Involving the Methanesulfonate (B1217627) Leaving Group

Nucleophilic substitution is a fundamental reaction class for 2,2-dimethyloxan-4-yl methanesulfonate, facilitated by the excellent leaving group ability of the methanesulfonate anion. researchgate.net These reactions involve the displacement of the methanesulfonate group by a nucleophile, allowing for the introduction of a wide variety of functional groups at the C4 position of the oxane ring.

The rate and success of a nucleophilic substitution reaction are critically dependent on the ability of the leaving group to depart and stabilize the negative charge it acquires. In this regard, sulfonate esters, such as methanesulfonates (mesylates), are among the most effective leaving groups used in organic synthesis. nih.gov

The efficacy of a leaving group is inversely related to its basicity; weak bases are good leaving groups because they are stable on their own. masterorganicchemistry.com The methanesulfonate anion is the conjugate base of methanesulfonic acid, a very strong acid (pKa ≈ -1.9). This low basicity, a result of the negative charge being delocalized across three oxygen atoms through resonance, makes methanesulfonate an excellent nucleofuge (leaving group). researchgate.netmasterorganicchemistry.com Its leaving group ability is comparable to that of other sulfonates like p-toluenesulfonate (tosylate) and significantly better than that of halides, with the exception of iodide in some contexts. masterorganicchemistry.commasterorganicchemistry.com The conversion of an alcohol to a sulfonate ester is a common strategy to transform a poor leaving group (hydroxide, HO⁻) into an excellent one. masterorganicchemistry.com

Table 1: Comparison of Leaving Groups and Conjugate Acid pKa

| Leaving Group | Formula | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |

|---|---|---|---|---|

| Triflate | C F 3 S O 3- | Triflic Acid | -14 | Excellent |

| Methanesulfonate (Mesylate) | C H 3 S O 3- | Methanesulfonic Acid | -1.9 | Excellent |

| p-Toluenesulfonate (Tosylates) | C H 3 C 6 H 4 S O 3- | p-Toluenesulfonic Acid | -2.8 | Excellent |

| Iodide | I - | Hydroiodic Acid | -10 | Good |

| Bromide | B r - | Hydrobromic Acid | -9 | Good |

| Chloride | C l - | Hydrochloric Acid | -7 | Moderate |

| Hydroxide (B78521) | H O - | Water | 15.7 | Poor |

The carbon atom at the C4 position of the oxane ring is secondary, meaning it is bonded to two other carbon atoms. Secondary substrates like 2,2-dimethyloxan-4-yl methanesulfonate can undergo nucleophilic substitution via either the bimolecular (SN2) or unimolecular (SN1) pathway, with the operative mechanism being highly dependent on the reaction conditions. pressbooks.pubvedantu.com

The SN2 mechanism is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com This "backside attack" results in an inversion of stereochemistry at the reaction center. masterorganicchemistry.com SN2 reactions are favored by the use of strong, unhindered nucleophiles and polar aprotic solvents (e.g., acetone (B3395972), DMSO), which solvate the counter-ion but not the nucleophile itself, enhancing its reactivity. pressbooks.pubyoutube.com

The SN1 mechanism is a multi-step process that begins with the slow departure of the leaving group to form a carbocation intermediate. youtube.com This intermediate is then rapidly attacked by a nucleophile. Because the intermediate carbocation is planar, the nucleophile can attack from either face, leading to a mixture of stereoisomers (racemization). pressbooks.pub SN1 reactions are favored by conditions that stabilize the carbocation intermediate, such as polar protic solvents (e.g., water, ethanol), which can hydrogen-bond with the departing leaving group. pressbooks.pubyoutube.com Weak nucleophiles are typical for SN1 reactions, which are often solvolysis reactions where the solvent itself acts as the nucleophile. pressbooks.pub

Table 2: Conditions Favoring SN1 vs. SN2 for 2,2-Dimethyloxan-4-yl Methanesulfonate

| Factor | Favors SN1 | Favors SN2 |

|---|---|---|

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, N₃⁻) |

| Solvent | Polar Protic (e.g., water, methanol) | Polar Aprotic (e.g., acetone, DMF, DMSO) |

| Substrate | Secondary, capable of forming a stable carbocation | Secondary, accessible to backside attack |

| Stereochemistry | Racemization | Inversion of configuration |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

The gem-dimethyl group at the C2 position is remote from the C4 reaction center and thus does not directly cause steric hindrance to a nucleophile's approach. However, its presence has a significant conformational effect on the oxane ring. These bulky substituents lock the ring into a more rigid chair conformation. This conformational rigidity can influence reaction kinetics by affecting the orientation of the methanesulfonate leaving group (axial vs. equatorial).

For an SN2 reaction, which requires a specific trajectory for backside attack, a rigid conformation might either hinder or facilitate the reaction depending on whether the preferred conformation exposes the back of the C-O bond. byjus.com For an SN1 reaction, the stability of the resulting secondary carbocation at C4 is paramount. The electron-withdrawing inductive effect of the ring oxygen can be destabilizing, but the specific conformation enforced by the dimethyl group could influence orbital alignment and potential charge stabilization.

Elimination Reactions and Pathways Competing with Substitution

In addition to substitution, 2,2-dimethyloxan-4-yl methanesulfonate can undergo elimination reactions (E1 and E2), where a proton from an adjacent carbon (C3 or C5) is removed along with the leaving group to form a double bond within the ring. libretexts.org Substitution and elimination reactions are often in competition. researchgate.netucalgary.ca

The E2 mechanism is a concerted, one-step process favored by strong, sterically hindered bases (e.g., potassium tert-butoxide) and high temperatures. ucalgary.ca The base removes a β-hydrogen as the leaving group departs.

The E1 mechanism proceeds through the same carbocation intermediate as the SN1 reaction and therefore competes directly with it. ucalgary.ca E1 is favored under the same conditions as SN1 (polar protic solvents, weak bases) but becomes more dominant as the temperature is increased. youtube.com

For 2,2-dimethyloxan-4-yl methanesulfonate, the use of a strong, non-nucleophilic base will strongly favor the E2 pathway. When using a species that is both a strong nucleophile and a strong base (e.g., hydroxide, alkoxides), a mixture of SN2 and E2 products is expected, with higher temperatures favoring elimination. libretexts.orgucalgary.ca Under SN1 conditions (weak nucleophile/base), E1 will be a competing pathway. youtube.com

Intramolecular Cyclization and Rearrangement Processes

While the substrate is not primed for a simple intramolecular cyclization, the presence of the ring oxygen allows for the possibility of more complex rearrangements under certain conditions. For instance, neighboring group participation by the ether oxygen could lead to the formation of a bicyclooxonium ion intermediate, particularly under conditions that favor carbocation formation. nih.gov Such intermediates can lead to rearranged products or ring-opening.

Electrophilic cyclization is a powerful method for constructing heterocyclic rings, including oxanes. nih.govresearchgate.net This class of reaction typically involves a molecule containing both a nucleophile (like a hydroxyl group) and an unsaturated moiety (like an alkene or alkyne). nih.govscilit.com An external electrophile (e.g., I₂, PhSeCl) activates the unsaturated bond, which is then attacked by the internal nucleophile to close the ring. nih.gov

Therefore, 2,2-dimethyloxan-4-yl methanesulfonate itself is not a substrate for an electrophilic cyclization reaction. Rather, the oxane ring system within this molecule is a structure that can be synthesized using such a strategy, for example, through the acid-catalyzed intramolecular cyclization of an appropriately substituted alkenyl alcohol. researchgate.net

Radical-Mediated Intramolecular Transformations

Radical cyclization reactions are powerful tools in organic synthesis for the construction of cyclic molecules. wikipedia.org These reactions typically involve three main steps: the selective generation of a radical, an intramolecular cyclization step where the radical attacks a multiple bond, and a final step to quench the resulting cyclized radical. wikipedia.org For a molecule like 2,2-dimethyloxan-4-yl methanesulfonate, a hypothetical radical transformation would first require the generation of a radical at a position on the molecule that could then undergo an intramolecular reaction.

While direct examples involving 2,2-dimethyloxan-4-yl methanesulfonate are not readily found, the general principles of radical cyclization can be considered. For instance, if an unsaturated tether were present elsewhere in the molecule, a radical generated on the oxane ring or a substituent could potentially add to the double or triple bond, leading to a new ring system. The stereochemical outcome of such cyclizations is often governed by a preference for the formation of five- and six-membered rings. wikipedia.org A notable example in a related system is the photocatalytic hydrazonyl radical-mediated cyclization/allylation cascade of β,γ-unsaturated hydrazones, which provides access to functionalized dihydropyrazoles and tetrahydropyridazines. nih.gov Another relevant strategy involves the visible-light-mediated intramolecular radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes to form polycyclic benzazepine derivatives. rsc.org

Transannular Reactivity in Larger Cyclic or Polycyclic Analogues

Transannular reactions are intramolecular reactions that occur between two non-adjacent atoms in a cyclic molecule. These reactions are most common in medium-sized rings (8- to 11-membered) where the ring's conformation brings distant atoms into close proximity. scripps.eduyoutube.com For a six-membered ring system like the oxane in 2,2-dimethyloxan-4-yl methanesulfonate, significant transannular interactions are generally not expected due to the stable chair conformation which places atoms on opposite sides of the ring at a considerable distance.

However, in larger polycyclic ether systems, such as those found in marine natural products, transannular cyclizations play a crucial role in their biosynthesis and synthetic construction. nih.gov For example, the proposed biosynthetic pathway for many marine polycyclic ethers involves a cascade cyclization of a polyepoxide precursor. nih.gov Synthetic efforts towards these complex molecules have also utilized transannular strategies, such as the transannular Diels-Alder reaction. nih.gov It is important to note that these examples are from significantly larger and more complex systems, and the principles may not directly apply to a simple monocyclic tetrahydropyran (B127337) derivative.

Reactivity with Organometallic Reagents and Cascade Reactions

The mesylate group in 2,2-dimethyloxan-4-yl methanesulfonate is a good leaving group and would be expected to react with various organometallic reagents in nucleophilic substitution reactions. Organocuprates (Gilman reagents), for example, are known to displace mesylates. The reaction of 2,2-dimethyloxan-4-yl methanesulfonate with an organocuprate like lithium dimethylcuprate would be expected to yield 2,2,4-trimethyloxane.

Cascade reactions, also known as tandem or domino reactions, are processes involving two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. These reactions are highly efficient in building molecular complexity. A cascade reaction involving 2,2-dimethyloxan-4-yl methanesulfonate could be initiated by the displacement of the mesylate group. For instance, a nucleophile could attack the C-4 position, and if this nucleophile contains a reactive functional group, it could then participate in a subsequent intramolecular reaction. While specific examples for this exact substrate are not available, cascade reactions initiated by 1,6-conjugate addition have been used to create complex cyclic systems. nih.gov

Functional Group Interconversions Initiated by Mesylate Reactivity

The methanesulfonate (mesylate) group is an excellent leaving group, making it a versatile precursor for a wide range of functional group interconversions. masterorganicchemistry.comyoutube.com The conversion of an alcohol to a mesylate, followed by nucleophilic substitution, is a common two-step strategy to achieve functional group transformations that might be difficult to accomplish directly from the alcohol. vanderbilt.eduimperial.ac.uk

For 2,2-dimethyloxan-4-yl methanesulfonate, the reactivity of the mesylate at the C-4 position allows for the introduction of a variety of nucleophiles, leading to diverse functionalized oxane derivatives. The following table illustrates some potential transformations:

| Reagent | Product | Reaction Type |

| Sodium azide (B81097) (NaN₃) | 4-azido-2,2-dimethyloxane | Sₙ2 |

| Sodium cyanide (NaCN) | 2,2-dimethyloxane-4-carbonitrile | Sₙ2 |

| Lithium aluminum hydride (LiAlH₄) | 2,2-dimethyloxane (B1655363) | Reduction |

| Sodium iodide (NaI) | 4-iodo-2,2-dimethyloxane | Finkelstein Reaction |

| Ammonia (NH₃) | 2,2-dimethyloxan-4-amine | Sₙ2 |

These reactions are fundamental transformations in organic synthesis. For example, the resulting azide can be further reduced to an amine, and the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine. The conversion of sulfonates to halides, such as with sodium iodide in acetone (the Finkelstein reaction), is a common method for introducing halogens. vanderbilt.edu The stereochemistry at the C-4 position is expected to be inverted in these Sₙ2 reactions.

Stereochemical Control and Chiral Transformations in 2,2 Dimethyloxan 4 Yl Methanesulfonate Chemistry

Asymmetric Induction in Reactions of Chiral 2,2-Dimethyloxan-4-yl Methanesulfonate (B1217627)

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another, due to the influence of a chiral feature present in the substrate, reagent, or catalyst. In the case of a chiral, non-racemic precursor of 2,2-dimethyloxan-4-yl methanesulfonate, the existing stereocenter(s) on the oxane ring can exert significant control over the formation of new stereocenters.

The methanesulfonate (mesylate) group at the C-4 position is an excellent leaving group, making it susceptible to nucleophilic substitution reactions (SN2). When a chiral starting material is used, the incoming nucleophile will attack the carbon atom bearing the mesylate group. The stereochemical outcome of this reaction is largely governed by the established principles of SN2 reactions, which proceed with an inversion of configuration at the reaction center.

Table 1: Hypothetical Asymmetric Induction in SN2 Reaction

| Starting Material (Enantiomer) | Nucleophile (Nu⁻) | Major Product (Stereochemistry) |

| (4R)-2,2-dimethyloxan-4-yl methanesulfonate | Azide (B81097) (N₃⁻) | (4S)-4-azido-2,2-dimethyloxane |

| (4S)-2,2-dimethyloxan-4-yl methanesulfonate | Thiolate (RS⁻) | (4R)-2,2-dimethyl-4-(thioalkyl)oxane |

This table presents hypothetical outcomes based on established SN2 reaction mechanisms.

Diastereoselective Strategies for the Formation of Substituted Oxane Products

Diastereoselectivity becomes a key consideration when the reaction of 2,2-dimethyloxan-4-yl methanesulfonate creates a new stereocenter in a molecule that already contains one or more stereocenters. The goal of diastereoselective strategies is to control the relative stereochemistry of the newly formed chiral center in relation to the existing ones.

In the context of the oxane ring, the introduction of a substituent at a position other than C-4, while C-4 itself is chiral, would lead to the formation of diastereomers. The facial selectivity of the reaction would be influenced by the steric hindrance imposed by the substituents on the oxane ring, primarily the gem-dimethyl group at C-2 and the orientation of the methanesulfonate group at C-4.

For example, the reduction of a carbonyl group introduced at the C-5 position of the 2,2-dimethyloxan-4-yl methanesulfonate ring would likely proceed with a degree of diastereoselectivity. The hydride reagent would preferentially attack from the less sterically hindered face of the molecule, leading to the predominant formation of one diastereomer. The conformational preference of the oxane ring plays a crucial role in determining which face is more accessible.

Enantioselective Methodologies Utilizing the Oxanyl Mesylate Scaffold

Enantioselective methodologies aim to generate a chiral product from an achiral or racemic starting material, resulting in an excess of one enantiomer. chiralpedia.com While the direct use of achiral 2,2-dimethyloxan-4-yl methanesulfonate in an enantioselective reaction is less common, the oxane scaffold itself is a valuable component in the design of chiral ligands and auxiliaries for asymmetric catalysis.

A chiral auxiliary is an enantiomerically pure compound that can be temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary can be removed. A derivative of 2,2-dimethyloxane (B1655363) could potentially serve as a chiral auxiliary. For example, a chiral alcohol derived from 2,2-dimethyloxan-4-ol (B1309566) could be esterified with an achiral carboxylic acid. The resulting chiral ester could then undergo a reaction, such as an enolate alkylation, where the oxane auxiliary directs the approach of the electrophile to one face of the enolate, leading to a high enantiomeric excess in the product.

Conformational Analysis and Its Influence on Stereochemical Outcomes

The stereochemical outcome of reactions involving 2,2-dimethyloxan-4-yl methanesulfonate is intrinsically linked to the conformational preferences of the six-membered oxane ring. rsc.org Similar to cyclohexane (B81311), the oxane ring adopts a chair conformation to minimize torsional and steric strain. pressbooks.pubyoutube.comyoutube.com In this conformation, substituents can occupy either axial or equatorial positions.

For 2,2-dimethyloxan-4-yl methanesulfonate, the bulky gem-dimethyl group at the C-2 position will have a significant impact on the ring's conformation. The methanesulfonate group at C-4 will also have a preferred orientation. Generally, bulky substituents prefer to occupy the equatorial position to minimize unfavorable 1,3-diaxial interactions. youtube.com

The chair conformation of the oxane ring is not static and can undergo a ring-flip to an alternative chair conformation. The relative stability of these two conformers will depend on the energetic cost of the axial and equatorial arrangements of the substituents. The predominant conformation in solution will be the one that minimizes these steric interactions. This conformational equilibrium has a direct bearing on reactivity. For an SN2 reaction to occur at C-4, the nucleophile must approach from the backside of the carbon-leaving group bond. The accessibility of this trajectory can be significantly different in the two chair conformers. Therefore, a thorough understanding of the conformational landscape is essential for predicting and controlling the stereoselectivity of reactions involving this scaffold. rsc.org

Table 2: Conformational Preference and Predicted Reactivity

| Conformer | C-4 Mesylate Position | Steric Hindrance for Nucleophilic Attack | Predicted Reactivity towards SN2 |

| Chair 1 | Equatorial | Lower | Higher |

| Chair 2 | Axial | Higher (due to 1,3-diaxial interactions) | Lower |

This table illustrates the general principle that the less sterically hindered equatorial position is more favorable for SN2 reactions.

Chiral Pool and Auxiliary-Based Syntheses of Related Oxane Derivatives

The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products, such as amino acids, sugars, and terpenes, which can be used as starting materials for the synthesis of complex chiral molecules. ddugu.ac.in Derivatives of 2,2-dimethyloxane can be synthesized from components of the chiral pool. For instance, a carbohydrate precursor could be elaborated through a series of chemical transformations to construct the substituted oxane ring with defined stereochemistry.

Advanced Spectroscopic Characterization and Structural Elucidation of Oxanyl Methanesulfonates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2,2-dimethyloxan-4-yl methanesulfonate (B1217627) in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, confirming connectivity, substitution patterns, and stereochemistry.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For 2,2-dimethyloxan-4-yl methanesulfonate, the signals would correspond to the gem-dimethyl groups, the methylene (B1212753) protons of the oxane ring, the proton at the C4 position bearing the methanesulfonate group, and the methyl group of the sulfonate ester.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The spectrum would show distinct signals for the quaternary C2 carbon, the two equivalent methyl carbons at C2, the methylene carbons at C3, C5, and C6, the methoxy (B1213986) carbon at C4, and the methyl carbon of the methanesulfonyl group. The chemical shift of C4 would be significantly downfield due to the electron-withdrawing effect of the attached methanesulfonate group.

Predicted ¹H and ¹³C NMR chemical shifts for 2,2-dimethyloxan-4-yl methanesulfonate (in CDCl₃) are presented below, based on data from analogous structures such as substituted tetrahydropyrans and methanesulfonate esters.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-CH₃ (gem-dimethyl) | ~1.25 (s, 6H) | ~28 |

| C2 | - | ~72 |

| C3-H₂ | ~1.80-2.00 (m, 2H) | ~35 |

| C4-H | ~4.80-5.00 (m, 1H) | ~78-80 |

| C5-H₂ | ~1.60-1.75 (m, 2H) | ~30 |

| C6-H₂ | ~3.60-3.80 (m, 2H) | ~60 |

| Ms-CH₃ | ~3.05 (s, 3H) | ~38 |

Two-dimensional NMR experiments are essential for unambiguously assigning the signals predicted in the 1D spectra and confirming the molecular structure. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) coupling networks. researchgate.net Key correlations would be observed between the proton at C4 (H4) and the adjacent methylene protons at C3 and C5. Likewise, the methylene protons at C5 would show correlation to H4 and the C6 methylene protons. This confirms the sequence of atoms around the oxane ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. nsf.gov It would be used to definitively assign each proton signal to its corresponding carbon atom. For example, the signal at ~4.9 ppm would correlate with the carbon signal at ~79 ppm, confirming their assignment to C4 and H4, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds, which is critical for identifying quaternary carbons and piecing together different parts of the molecule. nsf.gov Key HMBC correlations would include:

The gem-dimethyl protons (~1.25 ppm) to the C2, C3, and other methyl carbons.

The methanesulfonyl methyl protons (~3.05 ppm) to the C4 carbon (~79 ppm), confirming the attachment of the ester group.

The H4 proton (~4.9 ppm) to C2, C5, and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which is crucial for determining stereochemistry. nsf.gov For a specific stereoisomer, NOESY could show correlations between the C4 proton and the axial/equatorial protons at C3 and C5, as well as with one of the gem-dimethyl groups, providing insight into the chair conformation of the oxane ring and the orientation of the methanesulfonate group.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of the compound and to gain structural information from its fragmentation patterns under ionization. For 2,2-dimethyloxan-4-yl methanesulfonate (C₈H₁₆O₄S, Molecular Weight: 208.28 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the exact mass and elemental composition.

Under electron impact (EI) or electrospray ionization (ESI), the molecule would undergo characteristic fragmentation. The fragmentation of sulfonate esters often involves cleavage of the C-O and S-O bonds. spectrabase.com Additionally, fragmentation patterns typical for cyclic ethers, such as loss of alkyl groups and ring cleavage, would be expected. nsf.govnih.gov

Predicted key fragments in the mass spectrum of 2,2-dimethyloxan-4-yl methanesulfonate are listed below.

| m/z (mass/charge) | Proposed Fragment Identity | Fragmentation Pathway |

| 208 | [M]⁺ | Molecular Ion |

| 193 | [M - CH₃]⁺ | Loss of a methyl radical from a gem-dimethyl group |

| 113 | [M - CH₃SO₂]⁺ | Cleavage of the O-S bond (loss of methanesulfonyl radical) |

| 112 | [M - CH₃SO₂H]⁺ | Loss of methanesulfonic acid via rearrangement |

| 97 | [C₅H₉O]⁺ | Fragmentation of the oxane ring after initial loss |

| 83 | [CH₃SO₃]⁻ | In negative ion mode, methanesulfonate anion |

| 79 | [CH₃SO₂]⁺ | Methanesulfonyl cation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. wiley.com

Infrared (IR) Spectroscopy: IR spectroscopy would clearly show the presence of the sulfonate ester and the cyclic ether functionalities. The most prominent peaks would be the strong, sharp absorptions from the sulfonyl (S=O) group. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the S=O stretches are also visible in Raman, the C-S and C-C backbone vibrations are often more prominent than in IR. researchgate.nets-a-s.org

Key predicted vibrational frequencies for 2,2-dimethyloxan-4-yl methanesulfonate are summarized in the table below.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H (Alkyl) | Symmetric/Asymmetric Stretch | 2850-3000 | Medium-Strong | Medium-Strong |

| S=O (Sulfonate) | Asymmetric Stretch | ~1350-1370 | Strong | Medium |

| S=O (Sulfonate) | Symmetric Stretch | ~1170-1185 | Strong | Strong |

| C-O-C (Oxane Ether) | Asymmetric Stretch | ~1080-1140 | Strong | Weak |

| S-O-C (Ester) | Stretch | ~960-1000 | Strong | Medium |

| C-S (Sulfonate) | Stretch | ~760-780 | Medium | Strong |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a single crystal of sufficient quality could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.

For 2,2-dimethyloxan-4-yl methanesulfonate, a crystal structure would:

Unambiguously confirm the connectivity of all atoms.

Reveal the preferred conformation of the six-membered oxane ring (e.g., chair, boat, or twist-boat) in the crystal lattice.

Define the orientation of the methanesulfonate group relative to the ring (i.e., axial or equatorial).

For a chirally resolved sample, determine the absolute configuration of the stereocenter at the C4 position.

As of the latest update, a crystal structure for 2,2-dimethyloxan-4-yl methanesulfonate is not publicly available.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess and Conformational Studies

The C4 carbon atom of 2,2-dimethyloxan-4-yl methanesulfonate is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are used to study these chiral molecules.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. While the methanesulfonate group itself is not a strong chromophore in the typical UV-Vis range, a CD spectrum could potentially be measured. The resulting spectrum, characterized by positive or negative peaks known as Cotton effects, would be unique for each enantiomer (mirror images of each other).

The applications of CD spectroscopy for this compound would include:

Determination of Enantiomeric Excess (ee): By comparing the CD signal intensity of a sample to that of a pure enantiomeric standard, the enantiomeric purity can be quantified.

Conformational Analysis: The sign and magnitude of the Cotton effects are highly sensitive to the spatial arrangement of atoms. Theoretical calculations could correlate the observed CD spectrum with specific conformations of the oxane ring, providing insight into its solution-state dynamics.

Assignment of Absolute Configuration: By comparing the experimental CD spectrum to spectra predicted by quantum chemical calculations for a known (R or S) configuration, the absolute stereochemistry of the enantiomer can be determined.

Computational and Theoretical Investigations of 2,2 Dimethyloxan 4 Yl Methanesulfonate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a cornerstone for predicting the intrinsic properties of molecules. For 2,2-dimethyloxan-4-yl methanesulfonate (B1217627), these methods elucidate the fundamental aspects of its structure and potential chemical transformations.

Density Functional Theory (DFT) has become a powerful tool for determining the electronic structure of molecules. By calculating the electron density, DFT methods can accurately predict molecular geometries, orbital energies, and the distribution of charge across the molecule.

For 2,2-dimethyloxan-4-yl methanesulfonate, DFT calculations reveal a significant polarization of charge. The oxygen atoms of the methanesulfonate (mesylate) group, being highly electronegative, draw electron density, creating a substantial partial positive charge on the sulfur atom and the C4 carbon of the oxane ring to which it is attached. This charge distribution is a key determinant of the molecule's reactivity, particularly its susceptibility to nucleophilic attack at the C4 position.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for understanding reactivity. In this molecule, the HOMO is typically localized on the non-bonding oxygen atoms of the oxane ring and the mesylate group. The LUMO, conversely, is predominantly centered on the antibonding σ* orbital of the C4–O bond of the ester linkage. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability. A smaller gap suggests higher reactivity, as less energy is required to excite an electron and initiate a reaction.

Table 1: Predicted Atomic Charges using DFT (B3LYP/6-31G)* (Note: This data is illustrative, based on typical values for similar functional groups, as specific literature for this exact compound is unavailable.)

| Atom | Predicted Partial Charge (e) |

| C4 (Carbon in oxane ring) | +0.35 |

| O (Oxygen in C4-O-S link) | -0.45 |

| S (Sulfur in mesylate) | +1.20 |

| O (Sulfonyl oxygens) | -0.65 |

| H (on C4) | +0.15 |

Computational methods are invaluable for mapping the potential energy surface of a chemical reaction. By identifying transition states—the highest energy points along a reaction coordinate—and calculating their energies, chemists can predict reaction rates and mechanisms. For 2,2-dimethyloxan-4-yl methanesulfonate, a primary reaction of interest is nucleophilic substitution (S_N2), where the methanesulfonate group is displaced by a nucleophile.

Transition state analysis for an S_N2 reaction on this substrate would involve modeling the approach of a nucleophile (e.g., a halide or an azide (B81097) ion) to the C4 carbon. The calculated transition state geometry would show an elongated C4–O bond and the partial formation of the new bond between the nucleophile and C4. The energy of this transition state, relative to the reactants, gives the activation energy barrier. These calculations can confirm that the methanesulfonate is an excellent leaving group, as the transition state is stabilized by the ability of the mesylate anion to delocalize its negative charge.

The six-membered oxane ring of 2,2-dimethyloxan-4-yl methanesulfonate is not planar but exists in various chair and boat conformations. The presence of the gem-dimethyl group at the C2 position significantly influences the conformational preferences.

Computational studies, often using DFT methods like B3LYP or M06-2X, can calculate the relative energies of these different conformers. rsc.org For the 2,2-dimethyloxane (B1655363) ring system, the chair conformation is overwhelmingly favored. The key question is the orientation of the methanesulfonate group at C4: axial or equatorial.

Typically, bulky substituents on a cyclohexane (B81311) or oxane ring prefer the equatorial position to minimize steric hindrance (1,3-diaxial interactions). Therefore, the most stable conformer of 2,2-dimethyloxan-4-yl methanesulfonate is predicted to be the chair form with the mesylate group in the equatorial position. Quantum chemical calculations can quantify this energy difference, which is crucial for understanding the molecule's reactivity, as the orientation of the leaving group can affect reaction rates.

Table 2: Calculated Relative Energies of Conformers (Note: Illustrative data based on principles of conformational analysis.)

| Conformer | Orientation of Mesylate | Relative Energy (kcal/mol) | Predicted Population (298 K) |

| Chair | Equatorial | 0.00 | >99% |

| Chair | Axial | ~2.5 - 4.0 | <1% |

| Twist-Boat | - | >5.0 | <<<1% |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide a picture of how the molecule moves and interacts with its environment over time. An MD simulation of 2,2-dimethyloxan-4-yl methanesulfonate, typically in a solvent like water or an organic solvent, would reveal the dynamics of its conformational changes.

These simulations can show the frequency of ring-flipping between the two chair conformations (axial and equatorial mesylate). Furthermore, MD is crucial for understanding how solvent molecules arrange themselves around the solute. The polar methanesulfonate group would be strongly solvated by polar solvent molecules, which can stabilize the ground state and influence the energetics of reaction pathways. For instance, the solvent shell must reorganize as a nucleophile approaches and the leaving group departs, an effect that can be explicitly modeled with MD.

In Silico Studies of Leaving Group Behavior in the Oxane System

The effectiveness of the methanesulfonate group as a leaving group can be quantified computationally. This is often done by calculating the pKa of the conjugate acid, methanesulfonic acid. A low pKa indicates a strong acid, meaning its conjugate base (the methanesulfonate anion) is very stable and therefore a good leaving group.

In silico pKa prediction models, which use quantum chemical data, confirm that methanesulfonic acid is a strong acid, with a pKa around -2. This stability arises from the extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group. Computational studies can also model the heterolytic bond cleavage of the C4–O bond, calculating the energy required to form the oxane carbocation and the mesylate anion in the gas phase or in solution, further quantifying its excellent leaving group ability.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemistry provides powerful methods for predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound. up.pt

NMR Spectroscopy: By using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT, it is possible to calculate the chemical shifts (¹H and ¹³C) and coupling constants for the molecule. rsc.orgarxiv.org These predicted spectra can be compared to experimental data to confirm the relative stereochemistry and conformation. For instance, the predicted chemical shift of the C4 proton would differ significantly between the axial and equatorial conformers. arxiv.org

Vibrational Spectroscopy (IR and Raman): Calculations of harmonic vibrational frequencies are a standard feature of quantum chemistry packages. nih.gov These calculations can predict the positions and intensities of peaks in the infrared (IR) and Raman spectra. nih.gov For 2,2-dimethyloxan-4-yl methanesulfonate, characteristic strong absorption bands for the S=O symmetric and asymmetric stretches of the mesylate group would be predicted, typically in the ranges of 1350-1380 cm⁻¹ and 1170-1190 cm⁻¹, respectively. Comparing the computed spectrum with the experimental one helps to verify the compound's identity and purity. nih.gov

These predictive capabilities are essential for structural elucidation, especially for novel compounds or reaction intermediates that may be difficult to characterize fully by experimental means alone. rsc.org

Synthetic Utility of 2,2 Dimethyloxan 4 Yl Methanesulfonate in Complex Molecule Construction

Role as a Versatile Intermediate in the Synthesis of Diverse Heterocyclic Compounds

The transformation of 2,2-dimethyloxan-4-yl methanesulfonate (B1217627) into various heterocyclic systems is a testament to its versatility. The inherent reactivity of the mesylate group allows for the introduction of a wide range of nucleophiles, leading to the formation of new carbon-heteroatom bonds. This is a cornerstone of heterocyclic chemistry, enabling the synthesis of five- and six-membered rings containing nitrogen, oxygen, or sulfur.

For instance, reaction with azide (B81097) nucleophiles followed by reduction provides access to aminotetrahydropyrans, which are key components of many pharmaceuticals. Alternatively, intramolecular cyclization of derivatives of 2,2-dimethyloxan-4-yl methanesulfonate, where a nucleophilic group is tethered to the main structure, can lead to the formation of fused or spirocyclic heterocyclic systems. The general strategy involves the displacement of the mesylate by a suitably positioned internal nucleophile, a process that is often highly regio- and stereoselective.

Recent advances in metal-free catalysis have further expanded the scope of N-heterocycle synthesis, with many of these methods being adaptable to intermediates like 2,2-dimethyloxan-4-yl methanesulfonate. nih.gov The synthesis of complex heterocyclic frameworks, such as those found in carbazole (B46965) alkaloids, often relies on the precise introduction of nitrogen atoms into a pre-existing carbocyclic or heterocyclic scaffold. nih.gov

| Heterocyclic System | Synthetic Approach | Potential Application |

| Substituted Pyrrolidines | Reaction with a nitrogen nucleophile, followed by ring-closing metathesis or other cyclization strategies. | Precursors for various drug molecules. mdpi.com |

| Functionalized Piperidines | Direct displacement of the mesylate with a nitrogen nucleophile or via multi-step sequences. | Core structures in many alkaloids and pharmaceuticals. |

| Fused Thiophenes/Furans | Reaction with appropriate sulfur or oxygen nucleophiles in a cascade reaction sequence. | Building blocks for organic electronic materials. beilstein-journals.org |

| Dihydroquinolines | As a component in multi-component reactions, such as the Povarov cycloaddition, after conversion to a suitable precursor. mdpi.com | Scaffolds for compounds with potent biological activities. mdpi.com |

Application in the Stereoselective Construction of Chiral Building Blocks

Stereoselectivity is a critical aspect of modern organic synthesis, particularly in the preparation of chiral drugs and natural products. 2,2-Dimethyloxan-4-yl methanesulfonate, when derived from an enantiomerically pure or enriched form of 2,2-dimethyloxan-4-ol (B1309566), serves as an excellent chiral building block. The stereochemical outcome of reactions at the C-4 position is often predictable and controllable.

Nucleophilic substitution reactions (SN2) on 2,2-dimethyloxan-4-yl methanesulfonate typically proceed with inversion of configuration at the C-4 center. This allows for the transfer of chirality from the starting alcohol to the product, a fundamental strategy in asymmetric synthesis. This principle is widely applied in the synthesis of complex molecules where precise control over stereochemistry is paramount, such as in the synthesis of spirocyclic oxindoles and neolignans. nih.govrsc.org

The development of stereoselective methods for the synthesis of pyrrolidine-containing drugs often relies on the use of chiral cyclic precursors, with the stereochemistry of the final product being dictated by the starting material. mdpi.com The predictable stereochemical outcome of reactions involving 2,2-dimethyloxan-4-yl methanesulfonate makes it an attractive intermediate for such synthetic campaigns.

| Transformation | Stereochemical Outcome | Relevance |

| SN2 reaction with an amine | Inversion of configuration at C-4 | Access to enantiomerically pure aminotetrahydropyrans. |

| SN2 reaction with a thiol | Inversion of configuration at C-4 | Synthesis of chiral sulfur-containing heterocycles. |

| Epoxide formation | Formation of a stereodefined epoxide | Versatile intermediate for further functionalization. |

| Intramolecular cyclization | Diastereoselective ring formation | Construction of complex chiral polycyclic systems. |

Strategies for Accessing Polycyclic and Bridged Ring Systems Through Oxanyl Mesylates

The construction of polycyclic and bridged ring systems represents a significant challenge in organic synthesis. These complex three-dimensional structures are found in a variety of natural products with potent biological activities. Oxanyl mesylates, such as 2,2-dimethyloxan-4-yl methanesulfonate, are valuable precursors for the synthesis of such systems through intramolecular cyclization reactions.

The strategy involves having a nucleophilic center elsewhere in the molecule that can attack the electrophilic C-4 carbon, displacing the mesylate group and forming a new ring. The regiochemistry and stereochemistry of this cyclization are often dictated by the length and flexibility of the tether connecting the nucleophile and the electrophile, as well as by the conformational biases of the oxane ring.

For example, an alcohol or amine group tethered to the oxane ring can undergo intramolecular etherification or amination, respectively, to form a bridged bicyclic ether or amine. Such strategies have been successfully employed in the synthesis of complex natural products and their analogues. The synthesis of acenaphthylene-fused heteroarenes via palladium-catalyzed cascade reactions, which involve an intramolecular C-H arylation, showcases the power of intramolecular cyclizations in building polycyclic frameworks. beilstein-journals.org

| Cyclization Type | Resulting Structure | Key Features |

| Intramolecular Williamson Ether Synthesis | Bridged bicyclic ether | Formation of a new C-O bond and a new ring. |

| Intramolecular Amination | Bridged bicyclic amine | Formation of a new C-N bond and a new ring. |

| Radical Cyclization | Fused or bridged carbocycle | Formation of a new C-C bond via a radical intermediate. |

| [2+2] Cycloaddition Precursor | Bicyclic system with a cyclobutane (B1203170) ring | Requires prior conversion to an alkene, showcasing the versatility of the core structure. Current time information in Monroe County, US. |

Precursor for the Derivatization of Natural Product Scaffolds and Advanced Organic Materials

The derivatization of natural products is a powerful strategy for modulating their biological activity, improving their pharmacokinetic properties, and developing probes for studying their mechanism of action. nih.gov Similarly, the functionalization of polymers and other advanced materials allows for the tuning of their physical and chemical properties. 2,2-Dimethyloxan-4-yl methanesulfonate can serve as a versatile reagent for introducing the 2,2-dimethyloxane (B1655363) moiety onto these complex scaffolds.

The reaction of the mesylate with nucleophilic functional groups present in natural products (e.g., hydroxyl, amino, or thiol groups) provides a covalent linkage to the 2,2-dimethyloxane unit. This can be used to enhance water solubility, alter receptor binding affinity, or attach a reporter tag for biological studies. In the realm of materials science, this same reactivity can be employed to modify the surface of polymers or to create novel cross-linked materials with unique properties.

The synthesis of novel anticancer agents has been achieved through the bis-substitution of diphenylamine (B1679370) scaffolds, demonstrating the utility of derivatization in medicinal chemistry. The principles of this approach are directly applicable to the use of 2,2-dimethyloxan-4-yl methanesulfonate for modifying bioactive molecules.

| Target Scaffold | Nucleophilic Group | Purpose of Derivatization |

| Bioactive Alkaloid | Hydroxyl (-OH) | Improve solubility, modify biological activity. |

| Peptide or Protein | Amino (-NH2) or Thiol (-SH) | Site-specific modification, attachment of probes. |

| Functional Polymer | Carboxylate (-COOH) | Cross-linking, surface modification. |

| Natural Product Diterpene | Primary or Secondary Alcohol | Structure-activity relationship (SAR) studies. nih.gov |

Q & A

Basic Question: What are the recommended synthesis routes for 2,2-dimethyloxan-4-yl methanesulfonate, and how is its purity validated?

Answer:

The synthesis typically involves reacting 2,2-dimethyloxan-4-ol with methanesulfonyl chloride under anhydrous conditions, using a base like triethylamine to scavenge HCl. The reaction is monitored via thin-layer chromatography (TLC) or in situ FTIR for sulfonate ester formation. Post-synthesis, purification is achieved through column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization.

For purity validation:

- NMR spectroscopy (¹H/¹³C) confirms structural integrity by identifying characteristic peaks (e.g., methanesulfonyl group at δ ~3.0 ppm for CH₃SO₃) .

- Mass spectrometry (MS) ensures molecular ion alignment (e.g., ESI-MS for [M+H]⁺ or [M+Na]⁺ ions).

- HPLC with UV detection (λ = 210–230 nm) quantifies impurities (<0.1% w/w), referencing methods for analogous methanesulfonates .

Basic Question: What safety protocols are critical when handling 2,2-dimethyloxan-4-yl methanesulfonate?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks .

- Storage: Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or degradation .

- Waste Disposal: Follow EPA/DOT guidelines for alkylating agents. Neutralize residues with 10% sodium bicarbonate before disposal .

- Emergency Measures: For skin contact, wash immediately with soap/water. For inhalation, move to fresh air and seek medical evaluation due to potential mutagenicity .

Advanced Question: How can researchers design dose-response studies to assess genotoxicity in cell-based models?

Answer:

Experimental Design:

- Cell Lines: Use repair-deficient models (e.g., Chinese hamster ovary [CHO] cells) to amplify mutagenic effects.

- Dose Range: Start with 0.1–200 μM, based on methyl methanesulfonate (MMS) benchmarks . Include vehicle controls (e.g., DMSO ≤0.1%).

- Endpoints:

- Calculate LC₅₀ and NOAEL (No Observed Adverse Effect Level) using nonlinear regression (e.g., GraphPad Prism).

- Compare dose-response curves to reference alkylators (e.g., EMS) to contextualize potency .

Advanced Question: What analytical challenges arise in detecting trace methanesulfonate impurities, and how are they resolved?

Answer:

Challenges:

- Low volatility complicates GC-MS analysis without derivatization.

- Co-elution with matrix components in HPLC.

Solutions: - Derivatization: Use pentafluorobenzyl bromide to enhance GC-MS sensitivity for sulfonate esters .

- LC-MS/MS: Employ hydrophilic interaction chromatography (HILIC) with tandem MS for improved selectivity (LOQ <10 ng/mL) .

- Method Validation: Include spike-recovery tests (80–120%) and matrix-matched calibration to mitigate ion suppression .

Advanced Question: What mechanistic insights explain the alkylating activity of 2,2-dimethyloxan-4-yl methanesulfonate?

Answer:

The compound acts as an electrophilic alkylating agent, targeting nucleophilic sites in DNA (e.g., N7-guanine, O6-adenine).

- Reactivity: The methanesulfonate group is a better leaving group than tosylates, facilitating SN2 reactions with biomolecules .

- Kinetics: Pseudo-first-order rate constants (k) can be determined via HPLC monitoring of hydrolysis products (e.g., 2,2-dimethyloxan-4-ol) in buffered solutions (pH 7.4, 37°C) .

- Comparative Studies: Contrast alkylation patterns with EMS using comet assays or Sanger sequencing to identify mutational hotspots .

Advanced Question: How can mutagenesis studies optimize experimental parameters for forward genetic screens?

Answer:

- Mutagen Concentration: Use pilot studies to identify sublethal doses (e.g., 50–75% viability) that maximize mutation rates without cytotoxicity .

- Population Size: For EMS-like agents, screen ≥1,000 colonies to ensure coverage of random mutations.

- Mapping Strategies: Combine bulk segregant analysis with whole-genome sequencing (30× coverage) to resolve mutation clusters. Adjust F2 population sizes to balance false-positive rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.